![molecular formula C10H10OS B8777192 (3-methylbenzo[b]thiophen-2-yl)methanol CAS No. 3133-88-8](/img/structure/B8777192.png)
(3-methylbenzo[b]thiophen-2-yl)methanol
Overview
Description
(3-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the benzothiophene core. One common method is the reduction of (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methylbenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde or (3-methylbenzo[b]thiophen-2-yl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form (3-methylbenzo[b]thiophen-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-methylbenzo[b]thiophen-2-yl)methyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dich
Properties
CAS No. |
3133-88-8 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 |
InChI Key |
TXZSDWAGMTULKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate](/img/structure/B8777112.png)
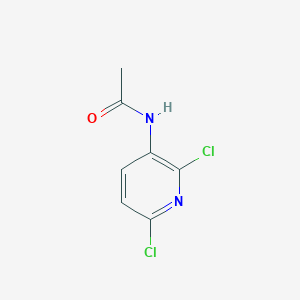
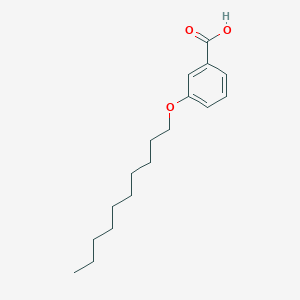
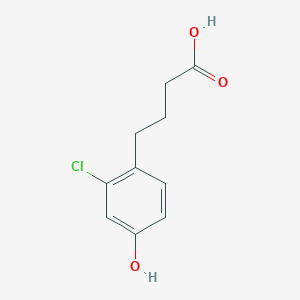
![[1,2,4]Triazolo[4,3-a]pyridin-8-ol](/img/structure/B8777151.png)
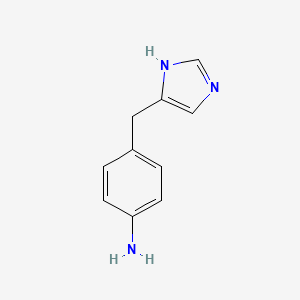
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B8777175.png)
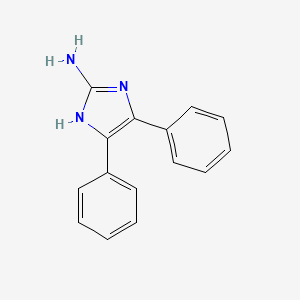
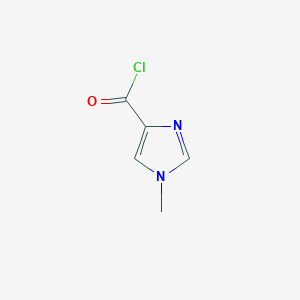
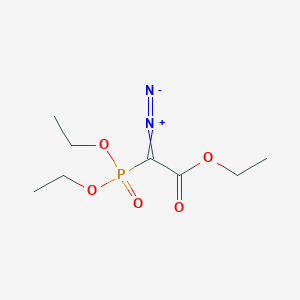
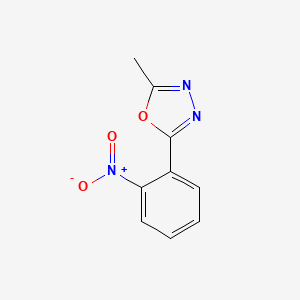
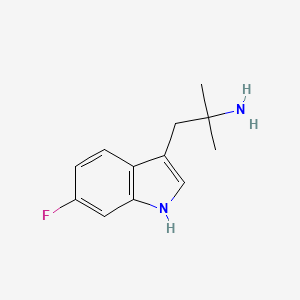
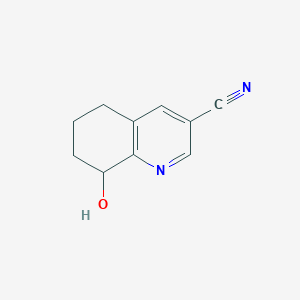
![6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8777217.png)
